molecular formula C8H16O2 B1582653 2-Methylbutyl propionate CAS No. 2438-20-2

2-Methylbutyl propionate

Cat. No.: B1582653
CAS No.: 2438-20-2
M. Wt: 144.21 g/mol
InChI Key: MVJLYXCJBPXRCY-UHFFFAOYSA-N
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Description

2-Methylbutyl propionate is an ester compound with the molecular formula C8H16O2. It is known for its fruity odor and is commonly used as a flavoring agent in the food industry. Esters like this compound are characterized by their pleasant fragrances, making them valuable in the production of perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl propionate can be synthesized through the esterification reaction between 2-methylbutanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from the reaction by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbutyl propionate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in the metabolic pathways of certain microorganisms.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of 2-Methylbutyl propionate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-methylbutanol and propionic acid. These products can then enter various metabolic pathways. The molecular targets and pathways involved include esterases and the subsequent metabolic processes of the hydrolysis products .

Comparison with Similar Compounds

Uniqueness: 2-Methylbutyl propionate is unique due to its specific combination of 2-methylbutanol and propionic acid, giving it a distinct fruity aroma that is different from other esters. Its specific applications in the flavor and fragrance industry highlight its importance .

Properties

IUPAC Name

2-methylbutyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(3)6-10-8(9)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJLYXCJBPXRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862942
Record name 1-Butanol, 2-methyl-, 1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-20-2
Record name 2-Methylbutyl propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 2-methyl-, 1-propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2-methyl-, 1-propanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanol, 2-methyl-, 1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyl propionate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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